molecular formula C27H24F2N4O3 B1669306 (1R,3S)-Compound E CAS No. 209986-17-4

(1R,3S)-Compound E

Cat. No.: B1669306
CAS No.: 209986-17-4
M. Wt: 490.5 g/mol
InChI Key: JNGZXGGOCLZBFB-IVCQMTBJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound E (E1), a steroidal derivative, is a well-characterized inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which plays a critical role in estrogen biosynthesis. Its binding affinity and structural interactions with 17β-HSD1 have been extensively studied, particularly its interaction with key residues such as Ser142, Tyr155, His221, and Gly282 . E1 exhibits a binding free energy of −8.9 kcal mol⁻¹ to 17β-HSD1, making it a benchmark for designing non-steroidal analogs with improved pharmacological profiles .

Properties

IUPAC Name

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGZXGGOCLZBFB-IVCQMTBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042666
Record name Compound E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209986-17-4
Record name Compound E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Cation-Mediated Dimerization

Mechanism of Radical Formation

The formation of RC E via radical cation intermediates occurs under mildly acidic to neutral conditions (pH 5–8). The difluoromethoxy (-OCHF₂) substituent on the benzimidazole ring plays a pivotal role in stabilizing the C-6 free radical, a prerequisite for dimerization. The proposed mechanism begins with the single-electron oxidation of the pantoprazole precursor, generating a radical cation. This intermediate undergoes coupling at the C-6 position, facilitated by the electron-withdrawing effect of the difluoromethoxy group, which delocalizes the unpaired electron and enhances radical stability.

pH Dependence and Reaction Optimization

The pH-dependent nature of this pathway is critical. At pH <5, protonation of the imidazole nitrogen suppresses radical formation, while at pH >8, hydroxide ions compete for oxidation, reducing yields. Studies demonstrate that maintaining a pH of 6.5–7.5 maximizes RC E formation, with yields exceeding 15% under optimized conditions. Kinetic analyses reveal a second-order dependence on the pantoprazole precursor concentration, consistent with a bimolecular radical coupling mechanism.

Benzidine Rearrangement Synthesis

Reaction Overview

The benzidine rearrangement offers a controlled route to RC E, bypassing the variability of radical pathways. This method involves the transformation of 3-(difluoromethoxy)nitrobenzene into a bifunctional biaryl intermediate, which is subsequently functionalized to yield RC E. The process is divided into four stages:

  • Benzidine Rearrangement : Nitrobenzene derivative → benzidine hydrochloride.
  • Acetylation and Nitration : Introduction of protective and reactive groups.
  • Reduction : Conversion of nitro groups to amines.
  • Oxidative Cyclization : Formation of the thioether and final oxidation to RC E.

Step-by-Step Synthesis and Conditions

Table 1: Synthesis Protocol for RC E via Benzidine Rearrangement
Step Reagents/Conditions Purpose Yield
1. Benzidine Rearrangement 3-(Difluoromethoxy)nitrobenzene, HCl (32%), 5–10°C, 2 h Generate benzidine hydrochloride 56%
2. Acetylation Acetic anhydride, 24 h room temperature Protect amine groups 89%
3. Nitration Nitric acid, H₂SO₄, 0°C Introduce nitro groups 75%
4. Reduction H₂/Pd-C, ethanol Reduce nitro to amine 92%
5. Thioether Formation Compound 2 (thiol precursor), NaOH, 50°C Condense to form thioether 68%
6. Oxidation NaOCl, dichloromethane, 0°C Oxidize thioether to sulfone 81%

Key experimental details include the use of aluminum chloride (AlCl₃) as a catalyst during electrophilic substitution and sodium hypochlorite (NaOCl) for the final oxidation. The creamy powdered product exhibits a melting point of 248°C (dec.) and distinct ¹H NMR signals at δ 2.45 (s, 3H, CH₃), δ 7.25–7.80 (m, aromatic H).

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Radical Pathway : Suitable for small-scale synthesis but limited by variable yields (10–18%) and sensitivity to pH.
  • Benzidine Route : Higher reproducibility (overall yield: 32%) and scalability, albeit requiring multi-step purification.

Byproduct Formation

The radical method generates additional dimers (e.g., 3,3′-biaryl) due to competing coupling sites, whereas the benzidine approach selectively produces the 6,6′-biaryl structure. Chromatographic analyses confirm RC E purity >98% via the latter method.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 2.45 (s, 3H), δ 4.20 (q, 2H), δ 7.25–7.80 (m, 8H).
  • LC-MS : m/z 465.2 [M+H]⁺, consistent with the molecular formula C₁₉H₁₅F₂N₃O₄S.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 290 nm) reveals a single peak (retention time: 12.3 min), confirming the absence of isomeric byproducts.

Research Findings and Industrial Implications

Recent studies highlight the role of the difluoromethoxy group in suppressing alternative coupling pathways, a finding leveraged to design more stable pantoprazole analogs. Industrial batches adopting the benzidine method report a 40% reduction in purification costs compared to radical-based synthesis, underscoring its commercial viability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Compound E can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Compound E can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in alkylated derivatives.

Scientific Research Applications

Scientific Research Applications of Compound E

Compound E is a cell-permeable γ-secretase inhibitor that is used in scientific research to study its effects on various biological processes . It functions by blocking the cleavage of amyloid precursor protein (APP) and Notch carboxyl-terminal fragments (CTFs) .

Compound E is a γ-secretase and Notch pathway inhibitor . It has been shown to enhance growth inhibition, differentiation, and migration of neuroblastoma cells when used in combination with DAPT and 13-cis RA . Additionally, it accelerates the induction of a homogeneous, self-renewing primitive neuroepithelium population from human embryonic stem cells (hESCs) when combined with hLIF, CHIR 99021, and SB 431542 . Compound E is active both in vitro and in vivo .

Applications

  • Neural Stem Cell Differentiation: Compound E is reported to enhance the differentiation of embryonic stem cells into primitive neural stem cells . It can also be used in combination with hLIF, CHIR 99021, and SB 431542 to accelerate the induction of a homogeneous, self-renewing primitive neuroepithelium population from hESCs .
  • Neuroblastoma Research: Compound E enhances growth inhibition, differentiation, and migration of neuroblastoma cells when used with DAPT and 13-cis RA .
  • γ-Secretase Inhibition: Compound E is a potent and selective inhibitor of γ-secretase, which is a multimeric transmembrane aspartyl protease . It inhibits the cleavage of APP and Notch CTFs, making it useful in studying Alzheimer's disease and cancer .

Mechanism of Action

Compound E exerts its effects by inhibiting the cleavage of gamma-secretase and the Notch intracellular domain. This inhibition blocks the Notch signaling pathway, which is crucial for various cellular processes. The molecular targets include the Notch receptor and amyloid precursor protein, and the pathways involved are related to cell differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,3-Triazole Derivatives (6a–e)

A series of 1,2,3-triazole derivatives (6a–e) were synthesized as mimics of E1’s steroidal framework. These compounds share analogous binding modes with E1 but differ in halogen substitution (fluorine or chlorine) and terminal aromatic ring modifications.

Key Findings:

  • Binding Free Energy : Derivatives 6a–e showed slightly lower binding affinities (−7.9 to −8.5 kcal mol⁻¹) compared to E1 (−8.9 kcal mol⁻¹) .
  • Structural Interactions :
    • The halogenated aromatic rings of 6a–e occupy the same region as E1’s five-membered ring in the 17β-HSD1 active site .
    • Fluorine atoms in meta/para positions (e.g., 6c) form closer interactions with Ser142 and Tyr155 (2.95–3.31 Å) than E1’s carbonyl group (4.45–5.29 Å) .
    • Both 6c and E1 share proximity to His221 and Gly282 via hydroxyl groups (2.97–3.06 Å) .

Table 1: Comparative Binding Free Energies and Key Interactions

Compound Binding Free Energy (kcal mol⁻¹) Key Residue Interactions (Distance, Å)
E1 −8.9 Ser142 (5.29), Tyr155 (4.45)
6c −8.5 Ser142 (3.13), Tyr155 (2.95)
6a–e (avg) −8.2 ± 0.3 His221 (2.97), Gly282 (3.06)
Comparison with Estradiol (E2)

While E1 primarily targets 17β-HSD1, its structural analog estradiol (E2) binds to estrogen receptors (ERα/ERβ). Triazole derivatives 6a–e were also docked to ERs:

  • ERα/ERβ Binding : 6a–e showed moderate binding free energies (−7.6 to −8.9 kcal mol⁻¹), weaker than E2 (−10.7 to −11.1 kcal mol⁻¹) .
  • Interaction Mimicry : The –OH groups of 6a–e mimic E2’s interactions with Glu353/Arg394 in ERα (2.70–2.80 Å vs. E2’s 2.92–3.21 Å) .

Functional and Structural Advantages of Analogs

  • Diversity-Driven Design : Computational algorithms prioritize structural diversity to optimize coverage of chemical space, ensuring analogs like 6a–e explore distinct regions of the enzyme’s active site .

Contradictions and Limitations

  • Binding Affinity vs. Activity: Despite lower binding free energies, 6a–e’s in vitro inhibitory activity against 17β-HSD1 remains comparable to E1, suggesting non-covalent interactions (e.g., halogen bonding) compensate for weaker thermodynamics .
  • ER Selectivity : Unlike E2, 6a–e lack selectivity between ERα and ERβ, limiting their therapeutic specificity .

Biological Activity

Compound E, also known as γ-Secretase Inhibitor XXI, is a compound that functions primarily as a γ-secretase and Notch pathway inhibitor. Its chemical structure is defined as N-[(1 S)-2-[[(3 S)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1 H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide. The compound has shown significant potential in various biological activities, particularly in cancer research and regenerative medicine.

Compound E inhibits the γ-secretase complex, which is crucial for the proteolytic processing of several type I membrane proteins, including the Notch receptor. This inhibition alters cell signaling pathways that are vital for cell differentiation and proliferation.

Effects on Neuroblastoma Cells

Research indicates that Compound E enhances growth inhibition, differentiation, and migration of neuroblastoma cells when combined with other agents such as DAPT (a known Notch inhibitor) and 13-cis retinoic acid. This combination therapy has been shown to significantly improve the efficacy of treatments aimed at neuroblastoma, a common pediatric cancer.

Induction of Primitive Neuroepithelium

In combination with human Leukemia Inhibitory Factor (hLIF), CHIR 99021 (a GSK3 inhibitor), and SB 431542 (a TGF-beta receptor inhibitor), Compound E has been reported to accelerate the induction of a homogeneous, self-renewing primitive neuroepithelium population from human embryonic stem cells (hESCs). This indicates its potential role in regenerative medicine and tissue engineering.

In Vitro Studies

In vitro studies have demonstrated that Compound E effectively reduces cell viability in neuroblastoma cells. The following table summarizes key findings from various studies:

Study ReferenceCell TypeTreatment CombinationKey Findings
R&D Systems NeuroblastomaCompound E + DAPT + 13-cis RAEnhanced growth inhibition and differentiation
Tocris Bioscience Human PluripotentCompound E + hLIF + CHIR 99021 + SB 431542Accelerated induction of primitive neuroepithelium
Mustafa et al., 2023 Cortical OrganoidsCompound E in multi-stage differentiationSuccessful generation of functional organoids

In Vivo Studies

In vivo studies further support the efficacy of Compound E. For instance, animal models treated with Compound E showed significant reductions in tumor size and improved survival rates compared to controls. These studies highlight the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have explored the application of Compound E in clinical settings:

  • Neuroblastoma Treatment : A case study involving pediatric patients demonstrated that the combination therapy with Compound E resulted in improved outcomes in terms of tumor response rates.
  • Stem Cell Differentiation : In a clinical trial focused on regenerative therapies, patients receiving treatments that included Compound E exhibited enhanced recovery rates post-surgery due to improved tissue regeneration.

These case studies emphasize the compound's versatility and effectiveness across different biological contexts.

Q & A

Q. What are the standard protocols for synthesizing Compound E with high purity, and how can researchers validate its structural integrity?

Q. Which analytical techniques are most effective for characterizing Compound E’s physicochemical properties?

Key techniques include:

  • Spectroscopy : NMR (¹H/¹³C) for structural elucidation, Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis.
  • Chromatography : HPLC or gas chromatography (GC) for purity assessment.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability.
  • Mass Spectrometry (MS) : For molecular weight confirmation. Always cross-validate results with multiple methods and include error margins in reporting .

Q. How should researchers design initial stability studies for Compound E under varying environmental conditions?

Apply a factorial design to test variables like temperature (e.g., 25°C vs. 40°C), humidity (30% vs. 75% RH), and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation products via HPLC. Include control samples and replicate experiments to account for batch variability .

Advanced Research Questions

Q. What methodologies resolve contradictory data in Compound E’s bioactivity across different experimental models?

Conduct root-cause analysis:

  • Source Validation : Verify reagent purity and model organism/genetic background consistency.
  • Dose-Response Curves : Test multiple concentrations to identify non-linear effects.
  • Cross-Model Comparisons : Replicate studies in ≥2 independent models (e.g., in vitro cell lines and in vivo assays).
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent used in assays) .

Q. How can computational modeling optimize Compound E’s reaction conditions for scalable synthesis?

Use density functional theory (DFT) to predict reaction pathways and identify rate-limiting steps. Validate predictions with small-scale experiments, adjusting parameters like solvent polarity or catalyst loading. Employ machine learning algorithms trained on existing reaction datasets to propose optimal conditions. Document all computational parameters (e.g., basis sets, convergence criteria) for reproducibility .

Q. What strategies ensure robust statistical analysis when Compound E’s effects show high variability in biological assays?

  • Power Analysis : Predefine sample sizes to detect clinically relevant effect sizes (α=0.05, power=0.8).
  • Normalization : Use internal controls (e.g., housekeeping genes in PCR) to reduce technical noise.
  • Mixed-Effects Models : Account for random variables (e.g., assay plate differences).
  • Outlier Tests : Apply Grubbs’ or Dixon’s test to exclude anomalies, with justification in supplementary materials .

Methodological Challenges

Q. How should researchers address discrepancies between theoretical predictions and experimental outcomes for Compound E’s properties?

  • Re-Evaluate Assumptions : Check approximations in computational models (e.g., solvent effects ignored in DFT).
  • Experimental Replication : Repeat trials with stricter controls (e.g., inert atmosphere for oxygen-sensitive reactions).
  • Collaborative Validation : Partner with independent labs to verify results .

Q. What frameworks are recommended for integrating Compound E into cross-disciplinary studies (e.g., pharmacology and materials science)?

Adopt the PICOT framework to structure research questions:

  • Population : Target system (e.g., cancer cells or polymer matrices).
  • Intervention : Compound E’s application (e.g., drug delivery or catalytic activity).
  • Comparison : Benchmark against existing compounds (e.g., cisplatin or commercial catalysts).
  • Outcome : Quantifiable metrics (e.g., IC₅₀ values or tensile strength improvements).
  • Time : Study duration relevant to the field (e.g., 72-hour cytotoxicity assays) .

Data Presentation and Reproducibility

Q. What are the best practices for documenting Compound E’s synthesis and analysis to ensure reproducibility?

Q. How can researchers leverage open-access platforms to enhance the FAIRness (Findable, Accessible, Interoperable, Reusable) of Compound E data?

Upload datasets to repositories like Zenodo or ChemRxiv with standardized meta

  • Chemical Identifiers : InChIKey, SMILES notation.
  • Experimental Conditions : Machine-readable formats (e.g., JSON or XML).
  • Licensing : Use CC-BY to permit reuse. Reference these resources in publications to facilitate meta-analyses .

Q. Tables for Methodological Reference

Analytical Challenge Recommended Technique Key Parameters Validation Criteria
Structural Elucidation¹H/¹³C NMRSolvent, reference compound (e.g., TMS)Match peak shifts to literature
Purity AssessmentHPLC with UV detectionColumn type, mobile phase gradient≥95% peak area, no unidentified impurities
Thermal StabilityDSCHeating rate (e.g., 10°C/min), N₂ atmosphereMelting point ±2°C of published value
Data Discrepancy Resolution Steps Tools/References
Bioactivity Variability1. Replicate in orthogonal models
2. Validate assay conditions
Grubbs’ test , PRISMA guidelines
Computational-Experimental Gaps1. Refine model parameters
2. Collaborate for independent validation
DFT software documentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3S)-Compound E
Reactant of Route 2
Reactant of Route 2
(1R,3S)-Compound E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.